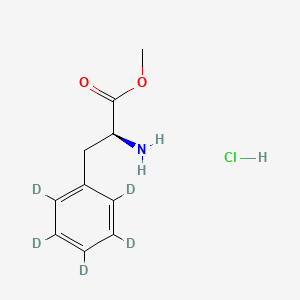
Sulfallate-d10
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfallate-d10 is a variant of Sulfallate, a selective pre-planting or pre-emergence herbicide . It is used in the field of isotopic labels for various research purposes . The CAS number for Sulfallate-d10 is 1794760-34-1 .
Molecular Structure Analysis
The molecular formula for Sulfallate-d10 is C8H4D10ClNS2 . The molecular weight is 233.85 . The structure includes a chlorine atom (Cl), a nitrogen atom (N), a sulfur atom (S), and a carbon chain (C8), with ten deuterium atoms (D10) replacing the hydrogen atoms .Wissenschaftliche Forschungsanwendungen
However, exploring the broader context of sulfur chemistry and related compounds offers a glimpse into the scientific applications of similar substances. For example, sulfur-containing compounds such as sulfides and sulfoxides play significant roles in various research areas, including catalysis, synthesis of pharmaceuticals, and environmental studies. Deuterated compounds, indicated by the "-d10" notation, are commonly used in NMR spectroscopy as internal standards or to study reaction mechanisms due to their distinct physical properties compared to non-deuterated counterparts.
Given the absence of direct references to "Sulfallate-d10," let's consider the applications of closely related research areas:
Sulfur Chemistry in Scientific Research
Sulfur-containing compounds are pivotal in numerous scientific disciplines. They are involved in catalysis, environmental science, and the synthesis of materials and pharmaceuticals. For instance, the selective oxidation of sulfides to sulfoxides is a critical reaction in organic synthesis, with implications for the production of drugs and fine chemicals. Montmorillonite K10 catalyzed oxidation of sulfides using hydrogen peroxide is an example of green chemistry applications, showcasing the use of environmentally friendly reagents and catalysts for the selective synthesis of sulfoxides (Lakouraj, Tajbakhsh, & Tashakkorian, 2007)(Lakouraj et al., 2007).
Application in Environmental Studies
Research into sulfur compounds extends into environmental science, where compounds like dimethyl sulfide (DMS) are studied for their role in the global sulfur cycle and their impact on climate regulation. Studies on the atmospheric oxidation of DMS and its oxidation products, such as methane sulphonate (MSA) and sulfate, contribute to understanding aerosol formation and their climatic effects. For example, the study of MSA in Beijing aerosol provides insights into the sources and formation mechanisms of sulfate aerosols in urban environments, challenging the assumption that such compounds are primarily of marine origin (Yuan, Wang, & Zhuang, 2004)(Yuan et al., 2004).
Safety and Hazards
Wirkmechanismus
Target of Action
Sulfallate-d10 primarily targets Acetylcholinesterase . Acetylcholinesterase plays a crucial role in nerve function by terminating signal transduction at the neuromuscular junction through the rapid hydrolysis of the neurotransmitter acetylcholine .
Mode of Action
This inhibition leads to an accumulation of acetylcholine, resulting in continuous transmission of nerve impulses and uncontrolled muscle contractions .
Biochemical Pathways
Given its similarity to sulfasalazine, it may influence various inflammatory molecules . Sulfasalazine and its metabolites, mesalazine and sulfapyridine, have been found to inhibit leukotrienes and prostaglandins by blocking the cyclo-oxygenase .
Result of Action
The result of Acetylcholinesterase inhibition by Sulfallate-d10 is the buildup of acetylcholine, leading to continuous transmission of nerve impulses and uncontrolled muscle contractions . This can have significant effects at the molecular and cellular levels.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Sulfallate-d10 can be achieved through a multi-step process involving the conversion of starting materials to intermediates and then to the final product. The key steps involve the synthesis of the deuterated version of the precursor molecule, which is then reacted with other reagents to form Sulfallate-d10.", "Starting Materials": [ "1,1,2,2-Tetradeuterioethane", "Sulfallate precursor molecule", "Deuterated reagents and solvents" ], "Reaction": [ "Step 1: Synthesis of 1,1,2,2-Tetradeuterioethane by reacting ethene-d4 with deuterium gas in the presence of a catalyst.", "Step 2: Synthesis of the Sulfallate precursor molecule using standard organic synthesis techniques.", "Step 3: Reaction of the Sulfallate precursor molecule with deuterated reagents and solvents in the presence of a deuterating agent to form Sulfallate-d10.", "Step 4: Purification of the product using chromatography or other techniques to obtain the final product." ] } | |
CAS-Nummer |
1794760-34-1 |
Molekularformel |
C8H14ClNS2 |
Molekulargewicht |
233.838 |
IUPAC-Name |
2-chloroprop-2-enyl N,N-bis(1,1,2,2,2-pentadeuterioethyl)carbamodithioate |
InChI |
InChI=1S/C8H14ClNS2/c1-4-10(5-2)8(11)12-6-7(3)9/h3-6H2,1-2H3/i1D3,2D3,4D2,5D2 |
InChI-Schlüssel |
XJCLWVXTCRQIDI-IZUSZFKNSA-N |
SMILES |
CCN(CC)C(=S)SCC(=C)Cl |
Synonyme |
N,N-(Diethyl-d10)carbamodithioic Acid 2-Chloro-2-propen-1-yl Ester; (Diethyl-d10)dithiocarbamic Acid 2-Chloroallyl Ester; (Diethyl-d10)carbamodithioic Acid 2-Chloro-2-propenyl Ester; 2-Chlorallyl (Diethyl-d10)dithiocarbamate; 2-Chloroallyl N,N-(Dieth |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



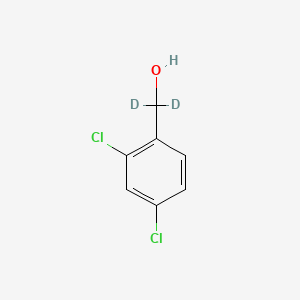
![4-[(1E)-1-{4-[2-(Dimethylamino)ethoxy]phenyl}-1-phenylbut-1-en-2-yl]phenol](/img/structure/B587420.png)

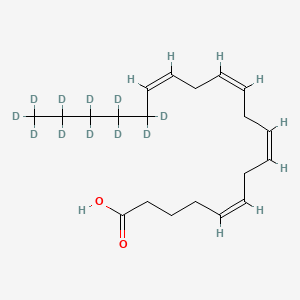
![(S)-1-(7-(N,N-Dimethylsulfamoyl)benzo[c][1,2,5]oxadiazol-4-yl)pyrrolidine-2-carbonyl chloride](/img/structure/B587428.png)
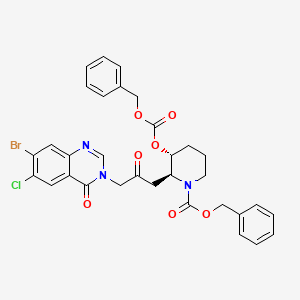

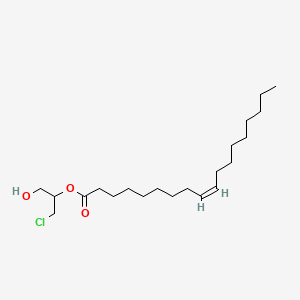
![2-(4-Methoxybenzo[d]thiazol-2-yl)acetonitrile](/img/structure/B587436.png)
